molecular formula C8H5F3N2O2S B6219813 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2751620-78-5

3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6219813
CAS No.: 2751620-78-5
M. Wt: 250.2
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Description

3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that contains a benzothiazole ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with sulfur and nitrogen-containing reagents under specific conditions. One common method involves the cyclization of 3-amino-5-(trifluoromethyl)benzoic acid with thionyl chloride and ammonium thiocyanate, followed by oxidation to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites, while the benzothiazole ring provides a rigid framework that facilitates binding to specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-(trifluoromethyl)benzoic acid
  • 3-amino-5-methylisoxazole
  • 2-amino-5-chloro-3-methylbenzoic acid

Uniqueness

Compared to similar compounds, 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione stands out due to its unique combination of functional groups and the presence of the benzothiazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

2751620-78-5

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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